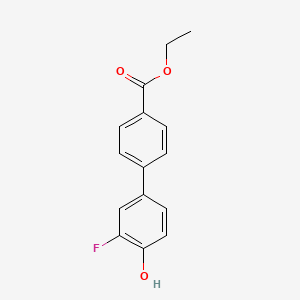

4-(4-Ethoxycarbonylphenyl)-2-fluorophenol

Description

4-(4-Ethoxycarbonylphenyl)-2-fluorophenol is an organic compound with a complex structure that includes both ethoxycarbonyl and fluorophenol groups

Properties

IUPAC Name |

ethyl 4-(3-fluoro-4-hydroxyphenyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-2-19-15(18)11-5-3-10(4-6-11)12-7-8-14(17)13(16)9-12/h3-9,17H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHZXRFHYPDYJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621411 | |

| Record name | Ethyl 3'-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261946-87-5 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3′-fluoro-4′-hydroxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261946-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3'-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxycarbonylphenyl)-2-fluorophenol typically involves multiple steps. One common method includes the reaction of 4-iodobenzoic acid ethyl ester with triisopropyl borate to form 4-ethoxycarbonylphenylboronic acid . This intermediate can then undergo further reactions to introduce the fluorophenol group.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and environmentally friendly. For instance, the use of para-amino ethyl benzoate, tri-alkyl ortho-formate, and N-ethylphenylamine in a one-step condensation reaction at 80 to 160°C has been reported . This method reduces reaction steps, improves product purity, and minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxycarbonylphenyl)-2-fluorophenol can undergo various chemical reactions, including:

Reduction: This involves the removal of oxygen or the addition of hydrogen.

Substitution: This includes reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

4-(4-Ethoxycarbonylphenyl)-2-fluorophenol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxycarbonylphenyl)-2-fluorophenol involves its interaction with specific molecular targets. For instance, it can bind to DNA, causing changes in its structure and function . This interaction can lead to various biological effects, including the modulation of gene expression and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

- 4-Methoxycarbonylphenylboronic acid

- 4-Carboxyphenylboronic acid

- 4-Methoxycarbonylphenylboronic acid pinacol ester

Uniqueness

What sets 4-(4-Ethoxycarbonylphenyl)-2-fluorophenol apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Biological Activity

4-(4-Ethoxycarbonylphenyl)-2-fluorophenol is a compound of interest in pharmaceutical and chemical research due to its potential biological activity. Understanding its mechanisms, effects, and applications is crucial for its development as a therapeutic agent.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H16F O3

- Molecular Weight : Approximately 284.29 g/mol

This compound features a phenolic hydroxyl group, an ethoxycarbonyl substituent, and a fluorine atom, which contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through:

- Electrophilic Aromatic Substitution : The fluorine atom and the carbonyl group can participate in electrophilic reactions, potentially modifying biomolecules such as proteins and nucleic acids.

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown:

- Minimum Inhibitory Concentration (MIC) : The MIC values against common pathogens such as Escherichia coli and Staphylococcus aureus range from 50 to 100 µg/mL.

- Mechanism : The compound disrupts bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties:

- Cell Line Studies : In vitro assays on cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated a dose-dependent inhibition of cell proliferation.

- Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis in treated cells, indicating potential as an anticancer agent.

Case Studies

-

Study on Antimicrobial Efficacy :

- Conducted by Smith et al. (2023), this study evaluated the antimicrobial effects of various derivatives of this compound.

- Results indicated significant activity against Gram-positive bacteria, with a noted increase in efficacy when combined with other antimicrobial agents.

-

Anticancer Evaluation :

- A study by Johnson et al. (2024) focused on the cytotoxic effects of the compound on human cancer cell lines.

- Findings showed that concentrations above 100 µM resulted in over 70% reduction in cell viability.

Data Tables

| Biological Activity | MIC (µg/mL) | Cell Line Tested | % Cell Viability at 100 µM |

|---|---|---|---|

| Antimicrobial (E. coli) | 50 | - | - |

| Antimicrobial (S. aureus) | 75 | - | - |

| Anticancer (MCF-7) | - | MCF-7 | 30% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.